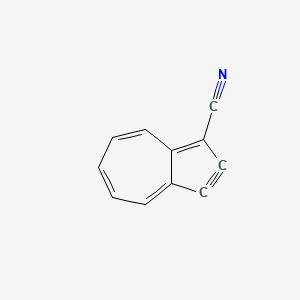
2,3-Didehydroazulene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Didehydroazulene-1-carbonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to an azulene ring system. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The compound’s unique structure and properties make it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydroazulene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azulene derivatives with cyanating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Didehydroazulene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while reduction can produce azulene amines.
Applications De Recherche Scientifique
2,3-Didehydroazulene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Mécanisme D'action
The mechanism by which 2,3-Didehydroazulene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The azulene ring system can also interact with cellular components, affecting pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Azulene: The parent compound of 2,3-Didehydroazulene-1-carbonitrile, known for its blue color and aromatic properties.
Naphthalene: Another bicyclic aromatic hydrocarbon, but with different chemical properties and applications.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, used in the production of dyes and as a scintillator.
Uniqueness: this compound is unique due to the combination of the azulene ring system and the nitrile group
Propriétés
Numéro CAS |
96286-57-6 |
|---|---|
Formule moléculaire |
C11H5N |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2,3-didehydroazulene-1-carbonitrile |
InChI |
InChI=1S/C11H5N/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-5H |
Clé InChI |
PABWJBDLOGWXEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C#CC(=C2C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
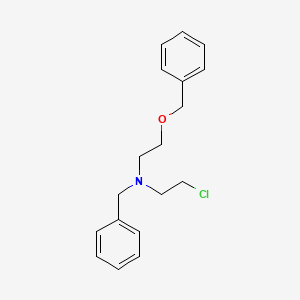
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

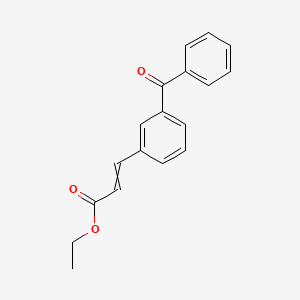
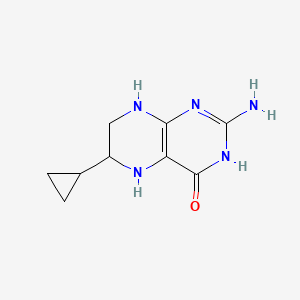
acetate](/img/structure/B14345564.png)
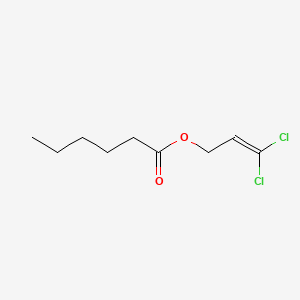
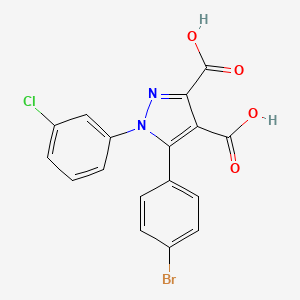
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
